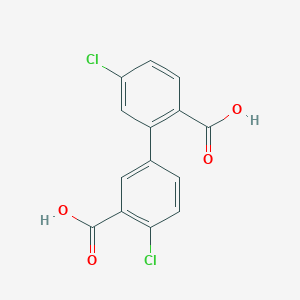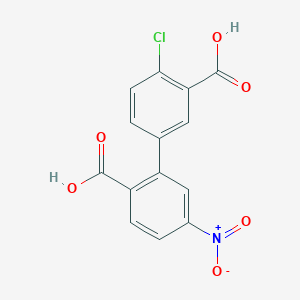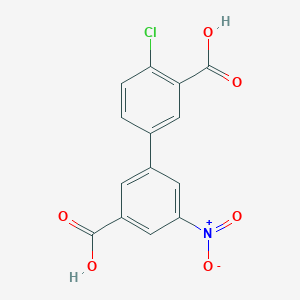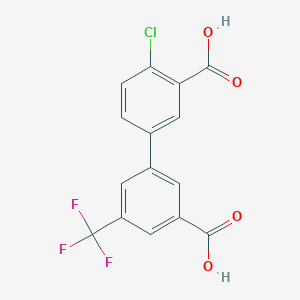![molecular formula C17H14FNO3 B6409642 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261914-61-7](/img/structure/B6409642.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, also known as 3-Cyclopropylaminocarbonyl-2-fluorobenzoic acid (CPFBA), is an organic compound with the molecular formula C11H10FNO3. CPFBA is a white crystalline solid that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide (DMSO). CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry.
科学的研究の応用
CPFBA has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, CPFBA has been used as a starting material for the synthesis of novel small molecule inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). In organic synthesis, CPFBA has been used as a precursor for the synthesis of a variety of heterocyclic compounds. In biochemistry, CPFBA has been used to study the role of DHODH in the regulation of the cell cycle and in the regulation of cell death.
作用機序
CPFBA is a reversible inhibitor of DHODH, which is an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, CPFBA prevents the synthesis of pyrimidine nucleotides, which are necessary for DNA replication and cell proliferation. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
Biochemical and Physiological Effects
CPFBA has been shown to inhibit the proliferation of a variety of cancer cell lines in vitro, including human breast cancer cells, human lung cancer cells, and human colon cancer cells. In addition, CPFBA has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis pathways.
実験室実験の利点と制限
CPFBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, it is a reversible inhibitor of DHODH, which allows for the regulation of pyrimidine nucleotide synthesis. However, CPFBA can be toxic to cells in high concentrations, and it must be handled carefully in the laboratory.
将来の方向性
The potential applications of CPFBA are far-reaching. Further research is needed to explore the efficacy of CPFBA in the treatment of various types of cancer. Additionally, CPFBA could be used to study the role of DHODH in other cellular processes, such as DNA repair and cell cycle regulation. Finally, CPFBA could be used to synthesize novel small molecule inhibitors of DHODH for drug discovery.
合成法
CPFBA can be synthesized from cyclopropylamine, 5-fluorobenzoic acid, and acetic anhydride in a five-step reaction. The first step involves the reaction of cyclopropylamine and 5-fluorobenzoic acid to form a cyclopropylaminocarbonyl-5-fluorobenzoic acid. This intermediate is then reacted with acetic anhydride to form the final product, CPFBA.
特性
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-12-4-7-14(15(9-12)17(21)22)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGZRYHAOIWPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691737 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261914-61-7 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409647.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)